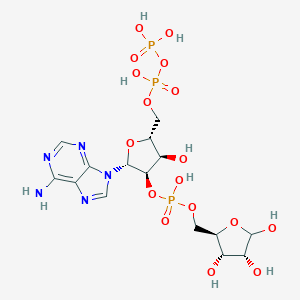

Phosphoadenosine diphosphoribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphoadenosine diphosphoribose, also known as ADP-ribose or ADPR, is a molecule that plays a crucial role in various biological processes. It is synthesized from NAD+ and is involved in processes such as DNA repair, calcium signaling, and cell death.

Mecanismo De Acción

Phosphoadenosine diphosphoribose acts as a signaling molecule by binding to specific proteins and modulating their activity. It can also act as a substrate for enzymes that remove or add Phosphoadenosine diphosphoribose moieties to target proteins. ADP-ribosylation can either activate or inhibit the target protein, depending on the specific amino acid residue that is modified and the context in which it occurs.

Efectos Bioquímicos Y Fisiológicos

Phosphoadenosine diphosphoribose has diverse biochemical and physiological effects, depending on the target protein and the cellular context. It can regulate DNA repair, chromatin remodeling, transcriptional regulation, calcium signaling, and cell death pathways. ADP-ribosylation can also modulate protein-protein interactions, protein stability, and protein localization.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Phosphoadenosine diphosphoribose is a versatile tool for studying various cellular processes and pathways. It can be used to modify specific proteins and study their function. Phosphoadenosine diphosphoribose can also be used to investigate the effects of ADP-ribosylation on protein activity and localization. However, ADP-ribosylation is a complex process that requires specific enzymes and substrates, and it can be challenging to study in vivo.

Direcciones Futuras

There are several future directions for research on Phosphoadenosine diphosphoribose. One area of interest is the development of novel inhibitors of ADP-ribosyltransferases for therapeutic interventions. Another area of interest is the identification of novel targets of ADP-ribosylation and the characterization of their function. Additionally, the role of Phosphoadenosine diphosphoribose in various diseases, including cancer and neurodegenerative disorders, warrants further investigation. Finally, the development of new techniques for studying ADP-ribosylation in vivo will be essential for advancing our understanding of this complex process.

Métodos De Síntesis

Phosphoadenosine diphosphoribose is synthesized from NAD+ by the enzyme ADP-ribosyltransferase. This enzyme transfers the Phosphoadenosine diphosphoribose moiety from NAD+ to a specific amino acid residue on a target protein, resulting in the formation of ADP-ribosylated protein. This process is known as ADP-ribosylation and is a post-translational modification that regulates various cellular processes.

Aplicaciones Científicas De Investigación

Phosphoadenosine diphosphoribose has been extensively studied in the field of molecular biology and has been found to play a crucial role in DNA repair, chromatin remodeling, and transcriptional regulation. It is also involved in calcium signaling and cell death pathways. Phosphoadenosine diphosphoribose has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, it is a potential target for therapeutic interventions.

Propiedades

Número CAS |

13552-81-3 |

|---|---|

Nombre del producto |

Phosphoadenosine diphosphoribose |

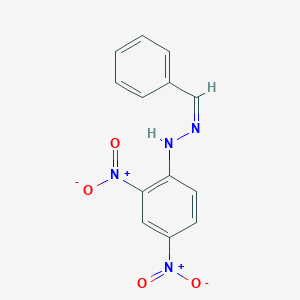

Fórmula molecular |

C15H24N5O17P3 |

Peso molecular |

639.3 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |

Clave InChI |

FZPAWXODDIKLFB-TYASJMOZSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |

Sinónimos |

2'-P-5'-ADP-ribose adenosine 2'-monophospho- 5'-diphosphoribose phospho-ADP ribose phosphoadenosine diphosphoribose phosphoadenosine diphosphoribose, (beta-D-ribofuranose)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)